4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
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Overview
Description
4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound is characterized by the presence of an ethyl group, a thiophen-2-ylmethyl group, and a cyclohexan-1-amine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine and thiophen-2-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexan-1-amine derivatives.
Scientific Research Applications
4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(phenylmethyl)cyclohexan-1-amine
- 4-ethyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine
- 4-ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine
Uniqueness
4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-4,9,11-12,14H,2,5-8,10H2,1H3 |
InChI Key |
CLNSMDNUDMVGBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NCC2=CC=CS2 |
Origin of Product |
United States |
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